Sodium 4-ethoxypyridine-3-sulfinate Sodium 4-ethoxypyridine-3-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17582088
InChI: InChI=1S/C7H9NO3S.Na/c1-2-11-6-3-4-8-5-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C7H8NNaO3S
Molecular Weight: 209.20 g/mol

Sodium 4-ethoxypyridine-3-sulfinate

CAS No.:

Cat. No.: VC17582088

Molecular Formula: C7H8NNaO3S

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-ethoxypyridine-3-sulfinate -

Specification

Molecular Formula C7H8NNaO3S
Molecular Weight 209.20 g/mol
IUPAC Name sodium;4-ethoxypyridine-3-sulfinate
Standard InChI InChI=1S/C7H9NO3S.Na/c1-2-11-6-3-4-8-5-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1
Standard InChI Key QULVXZXNCYGQMU-UHFFFAOYSA-M
Canonical SMILES CCOC1=C(C=NC=C1)S(=O)[O-].[Na+]

Introduction

Structural and Chemical Properties of Sodium 4-Ethoxypyridine-3-Sulfinate

Molecular Structure and Stability

Sodium 4-ethoxypyridine-3-sulfinate features a pyridine ring substituted with an ethoxy group at the 4-position and a sulfinate (-SO₂⁻) group at the 3-position, coordinated to a sodium cation. The ethoxy substituent introduces electron-donating effects, which may modulate the electronic environment of the pyridine ring and influence reactivity in coupling reactions . Like other sulfinate salts, this compound is expected to exhibit high stability under ambient conditions compared to its parent sulfinic acid, owing to the ionic nature of the sodium sulfinate moiety .

Physicochemical Characteristics

While specific data on this compound’s solubility and hygroscopicity are unavailable, general trends for pyridine sulfinates suggest moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The sodium counterion enhances solubility in water, a property critical for reactions conducted in aqueous or mixed solvent systems . Spectroscopic data (e.g., NMR, IR) for analogous pyridine sulfinates typically show distinct signals for the sulfinate group (e.g., S=O stretches at 1050–1200 cm⁻¹ in IR) and pyridine ring protons in the aromatic region (δ 7.0–9.0 ppm in ¹H NMR) .

Synthetic Routes to Sodium 4-Ethoxypyridine-3-Sulfinate

Classical Sulfinate Synthesis Methods

The preparation of sulfinate salts generally involves the reduction of sulfonyl chlorides or oxidation of thiols. For pyridine derivatives, a common route is the nucleophilic substitution of halopyridines with sulfinating agents. For example, 4-ethoxy-3-bromopyridine could react with sodium sulfite (Na₂SO₃) under refluxing conditions to yield the target sulfinate .

Hypothetical Reaction Pathway:

4-Ethoxy-3-bromopyridine+Na2SO3ΔSodium 4-ethoxypyridine-3-sulfinate+NaBr\text{4-Ethoxy-3-bromopyridine} + \text{Na}_2\text{SO}_3 \xrightarrow{\Delta} \text{Sodium 4-ethoxypyridine-3-sulfinate} + \text{NaBr}

Modern Advancements in Sulfinate Preparation

Recent methodologies emphasize one-pot syntheses and transition-metal-catalyzed processes. Palladium-catalyzed sulfination of pyridine boronic esters with SO₂ surrogates represents a promising approach, though its applicability to ethoxy-substituted pyridines remains unexplored . Additionally, electrochemical sulfination methods, which avoid harsh reagents, could be adapted for this compound .

Reactivity and Applications in Organic Synthesis

Cross-Coupling Reactions

Pyridine sulfinates are pivotal in transition-metal-free and palladium-catalyzed cross-couplings. Sodium 4-ethoxypyridine-3-sulfinate may participate in desulfitative couplings with Grignard reagents (e.g., RMgX) to form C–C bonds, as demonstrated for analogous 3-pyridyl sulfinates .

Example Reaction with Grignard Reagent:

Sodium 4-ethoxypyridine-3-sulfinate+RMgX4-Ethoxy-3-R-pyridine+NaX+SO2\text{Sodium 4-ethoxypyridine-3-sulfinate} + \text{RMgX} \rightarrow \text{4-Ethoxy-3-R-pyridine} + \text{NaX} + \text{SO}_2 \uparrow

Key Conditions: Tetrahydrofuran (THF), 0°C to room temperature, 2–12 hours .

Sulfur Dioxide Extrusion and Heterocycle Formation

The sulfinate group can act as a latent SO₂ source, enabling the synthesis of sulfones or sulfonamides. For instance, reaction with aryl diazonium salts could yield biaryl sulfones, leveraging the ethoxy group’s directing effects .

Pharmaceutical and Material Science Applications

While no direct applications of this compound are documented, structurally related pyridine sulfinates are used to synthesize drug candidates. For example, 5-(trifluoromethyl)pyridine-2-sulfinate derivatives have been employed in large-scale preparations of kinase inhibitors . The ethoxy group’s potential to enhance metabolic stability could make this compound valuable in medicinal chemistry .

Comparative Analysis with Related Sulfinates

PropertySodium 4-Ethoxypyridine-3-SulfinateSodium Pyridine-3-SulfinateSodium 5-Trifluoromethylpyridine-2-Sulfinate
SolubilityModerate in DMF/DMSOHigh in waterLow in water, high in THF
ReactivityElectron-rich pyridine coreModerate reactivityElectron-deficient pyridine core
Typical ApplicationsCross-coupling, SO₂ releaseDesulfitative alkylationPharmaceutical intermediates
Data synthesized from Refs .

Challenges and Future Directions

The discontinued status of Sodium 4-ethoxypyridine-3-sulfinate highlights the need for improved synthetic protocols to enhance accessibility. Future research should explore:

  • Green Synthesis Methods: Developing catalytic, solvent-free routes to reduce waste.

  • Expanded Reaction Scope: Investigating its utility in photo- or electrochemical transformations.

  • Biological Evaluation: Assessing toxicity and bioactivity for drug discovery applications.

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